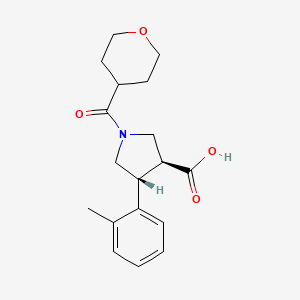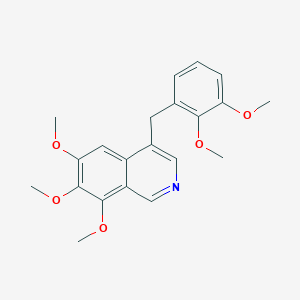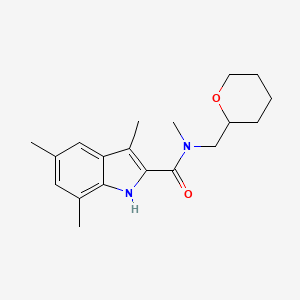![molecular formula C21H25N5O2 B5512025 4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole and piperidine derivatives involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and iodination processes. For instance, a three-step synthesis has been reported for a key intermediate in the synthesis of Crizotinib, involving similar structural moieties (Fussell et al., 2012). Moreover, the synthesis of pyrazole and piperidine derivatives often utilizes condensation reactions, as demonstrated in the production of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a one-step synthesis (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. For example, a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and piperidine derivatives often include condensation, electrophilic substitution, and nucleophilic addition. The electrochemical synthesis of spiro compounds from piperidinones and pyrazolones highlights the versatility and regioselectivity of reactions involving these moieties (Shestopalov et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, as seen in the crystallographic studies of related compounds (Nadendla et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the compound's potential applications and interactions. For instance, the tautomeric structures of related aza cycles reveal the compound's dynamic nature and its implications on reactivity and stability (Buzykin et al., 2014).
Applications De Recherche Scientifique
Aurora Kinase Inhibitor Applications
The compound has been found to be effective as an Aurora kinase inhibitor, demonstrating potential utility in treating cancer. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. This property makes the compound a promising candidate for cancer therapy, underscoring the importance of targeting specific cell cycle regulators in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Antitumor Activity
Research has shown that derivatives similar to the specified compound exhibit significant antitumor activity. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against several tumor cell lines, displaying potent antitumor activity both in vitro and in vivo. This highlights the compound's potential as a chemotherapeutic agent, particularly for its cytotoxic effects on cancer cells without causing undesirable effects in mice (H. Naito et al., 2005).
Dopamine D4 Receptor Ligand
Compounds with structural similarities have been identified as ligands for the human dopamine D4 receptor, with moderate affinity and selectivity over D2 receptors. This property is significant for the development of new therapeutic agents targeting neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. The ability to fine-tune the affinity and selectivity of these compounds for specific dopamine receptors could lead to more effective treatments with fewer side effects (M. Rowley et al., 1997).
Electrochemical Studies
Another research avenue involves the synthesis and characterization of novel Mannich bases bearing a pyrazolone moiety, demonstrating the compound's relevance in electrochemical studies. These studies provide insights into the compound's electrochemical behavior, which could be useful for developing new materials and sensors (K. Naik et al., 2013).
Anticancer Agent Synthesis
The exploration of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcases the compound's potential in the synthesis of anticancer agents. These studies highlight the compound's utility in the development of new therapeutic agents aimed at combating cancer through novel mechanisms of action (A. Rehman et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-16-13-22-26(14-16)15-17-9-11-25(12-10-17)20(27)8-7-19-23-21(24-28-19)18-5-3-2-4-6-18/h2-6,13-14,17H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUEWPGASQBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCN(CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)
![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)
![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)
